pKa Modulation: 6-Chloro Substituent Reduces Basicity by 1.47 Log Units vs. Unsubstituted 3,4-Diaminopyridazine
The predicted pKa of 6-chloropyridazine-3,4-diamine is 4.94±0.10, compared to 6.41±0.10 for the unsubstituted pyridazine-3,4-diamine (CAS 61070-98-2), representing a decrease of 1.47 log units . This difference shifts the ionization equilibrium at pH 7.4: the 6-chloro derivative exists predominantly in its neutral free-base form (approximately 99.7% neutral), whereas the unsubstituted analog would be significantly protonated (approximately 9% ionized) . Such altered speciation can critically impact aqueous solubility, passive membrane permeability, and target binding in biochemical and cellular settings.
| Evidence Dimension | Ionization constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.94 ± 0.10 (predicted) |
| Comparator Or Baseline | Pyridazine-3,4-diamine (CAS 61070-98-2): pKa = 6.41 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = -1.47 log units |
| Conditions | Predicted pKa values from ChemicalBook database; experimental validation recommended for precision applications. |
Why This Matters
For procurement decisions, the lower pKa of the 6-chloro derivative dictates fundamentally different ionization behavior at physiological pH, making it non-interchangeable with the unsubstituted analog in any application where charge state influences solubility, permeability, or target engagement.
